

# Synthesis pathway of Propyrisulfuron herbicide

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## Compound of Interest

Compound Name: *Propyrisulfuron*

Cat. No.: *B148232*

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## An In-depth Technical Guide to the Synthesis of **Propyrisulfuron**

**Propyrisulfuron** is a sulfonylurea herbicide effective for weed control in rice paddies. Its synthesis involves the preparation of two key intermediates: 2-chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonyl chloride and 2-amino-4,6-dimethoxypyrimidine, followed by their coupling to form the final product. This guide details the synthetic pathways for these intermediates and the final assembly of **Propyrisulfuron**, providing a comprehensive overview for researchers and professionals in drug development and crop science.

## Synthesis of Key Intermediates

The overall synthesis of **Propyrisulfuron** hinges on the successful preparation of its two primary building blocks.

### Synthesis of 2-amino-4,6-dimethoxypyrimidine

Several routes have been established for the industrial production of 2-amino-4,6-dimethoxypyrimidine. One common method begins with the cyclization of guanidine nitrate and diethyl malonate to produce 2-amino-4,6-dihydroxypyrimidine. This intermediate then undergoes chlorination using phosphorus oxychloride, followed by reaction with sodium methoxide to yield 2-amino-4,6-dimethoxypyrimidine[1].

An alternative, high-yield synthesis starts from malononitrile. This process involves reactions of imidization, cyanamide substitution, and aromatic cyclization in the presence of specific catalysts and solvents, resulting in high-purity 2-amino-4,6-dimethoxypyrimidine suitable for industrial-scale production[2].

### Experimental Protocol: Synthesis of 2-amino-4,6-dimethoxypyrimidine from Malononitrile[2]

- **Step 1: Imidization.** Malononitrile is reacted in a specialized solvent under the influence of a specific catalyst.
- **Step 2: Cyanamide Substitution.** The product from the first step undergoes a cyanamide substitution reaction. The reaction pH is maintained between 5 and 10, ideally between 8 and 9, and the temperature is controlled in the range of -20 to 60 °C, preferably 40 to 50 °C.
- **Step 3: Aromatic Cyclization.** The intermediate is suspended in a solvent with a second catalyst (Cat-2) and heated to 65-150 °C for 3-8 hours. The resulting crude product is purified by recrystallization from an organic solvent to obtain pure 2-amino-4,6-dimethoxypyrimidine.

## Synthesis of 2-chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonyl chloride

The synthesis of this key intermediate is a multi-step process starting from 3-amino-6-chloropyridazine.

### a) Synthesis of 3-amino-6-chloropyridazine

The precursor, 3-amino-6-chloropyridazine, is typically synthesized by the reaction of 3,6-dichloropyridazine with ammonia. This reaction can be carried out using concentrated aqueous ammonia or ammonia in ethanol at elevated temperatures[1]. Industrial processes may employ water-soluble polyethers as catalysts to improve reaction efficiency[1][3].

### Experimental Protocol: Synthesis of 3-amino-6-chloropyridazine[2]

- **Reaction Setup:** 3,6-dichloropyridazine and aqueous ammonia are used as raw materials in a molar ratio of 1:0.5-7.5.
- **Solvent:** Suitable solvents include methanol, ethanol, dichloromethane, DMF, acetonitrile, or water.
- **Reaction Conditions:** The reaction is conducted at a temperature of 30-180 °C for 5-26 hours.

- Purification: The final product is purified by evaporation, recrystallization, and silica gel column chromatography.

#### b) Cyclization to form the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine ring system is formed through the cyclization of 3-amino-6-chloropyridazine. A common method involves the reaction with a suitable two-carbon synthon. For instance, reaction with monochloroacetaldehyde can yield the 6-chloroimidazo[1,2-b]pyridazine hydrochloride[4]. The introduction of the propyl group at the 6-position can be achieved through various organic reactions, though specific details for **Propyrisulfuron**'s intermediate are proprietary.

#### c) Sulfonylation of the Imidazo[1,2-b]pyridazine Ring

The final step in the synthesis of this intermediate is the introduction of the sulfonyl chloride group at the 3-position of the imidazo[1,2-b]pyridazine ring. This can be achieved through electrochemical sulfonylation methods, which offer a green and efficient alternative to traditional chemical processes[5][6][7]. These methods typically involve the reaction of the heterocyclic compound with sodium sulfinates under electrochemical conditions to yield the 3-sulfonylated product.

## Final Coupling Step: Synthesis of Propyrisulfuron

The synthesis of **Propyrisulfuron** is accomplished by the coupling of the two key intermediates: 2-chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonyl chloride and 2-amino-4,6-dimethoxypyrimidine. This reaction is a standard procedure for the formation of sulfonylurea compounds.

The general method for synthesizing sulfonylurea compounds, as referenced in the development of **Propyrisulfuron**, provides the framework for this final step[8].

#### General Experimental Protocol: Sulfonylurea Formation

- Reaction: The sulfonyl chloride intermediate is reacted with the aminopyrimidine intermediate in the presence of a base.

- **Base:** The base is used to neutralize the hydrogen chloride that is liberated during the reaction.
- **Solvent:** The reaction is typically carried out in an inert organic solvent.
- **Work-up:** The final product is isolated and purified using standard techniques such as filtration, washing, and recrystallization.

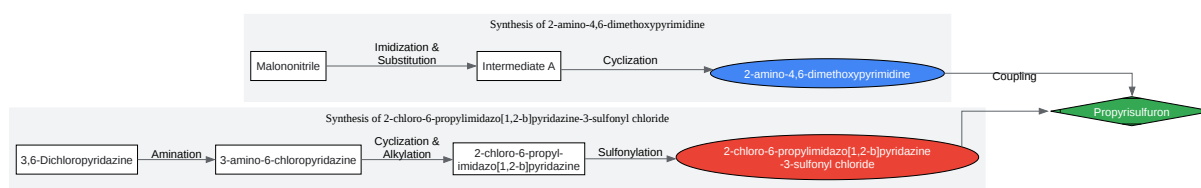
## Quantitative Data

While specific yields and purity data for the industrial synthesis of **Propyrisulfuron** are proprietary, the following table summarizes typical data for the synthesis of the key intermediate, 2-amino-4,6-dimethoxypyrimidine, via a malononitrile route<sup>[1]</sup>.

Step	Reactants	Conditions	Yield	Purity
Imidization & Substitution	Malononitrile, Methanol, Acetyl Chloride	Optimized conditions for each step	-	-
Cyclization & Purification	Intermediate from previous step	-	82.8%	99.6%

## Visualizations

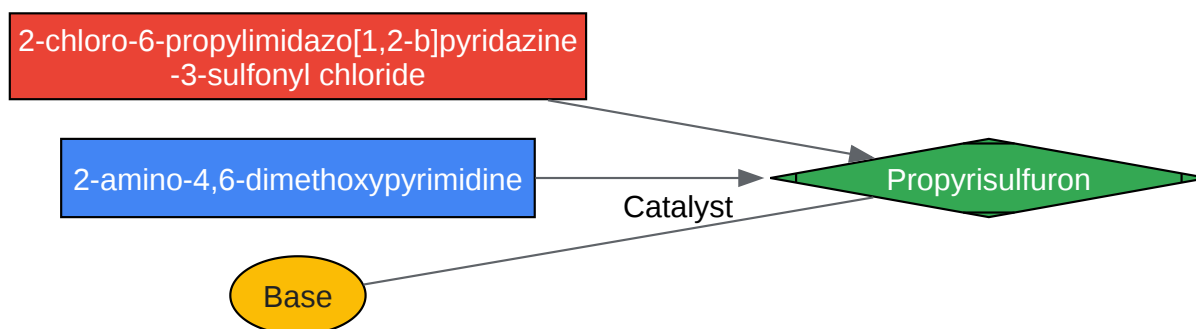
### Synthesis Pathway of Propyrisulfuron



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Caption: Overall synthesis pathway of **Propyrisulfuron**.

## Final Coupling Reaction



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Caption: Final coupling step to form **Propyrisulfuron**.

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